molecular formula C27H36N4O6 B2365228 5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate CAS No. 2102410-45-5

5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B2365228
CAS No.: 2102410-45-5
M. Wt: 512.607
InChI Key: PXQYPRFHOPSECN-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned are often used in organic synthesis . They can be part of larger molecules and contribute to their properties. The specific structure of this compound suggests that it might have interesting chemical properties, but without more information, it’s hard to say what those might be.


Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using techniques such as NMR spectroscopy . This can provide information about the positions of the atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

This compound contains several functional groups that could potentially react under the right conditions. For example, the carboxylate groups could participate in acid-base reactions, and the pyrazolo[4,3-c]pyridine ring might be able to undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : This compound was synthesized as part of a study exploring inhibitors for acetyl-CoA carboxylase. The study detailed a 10-step synthesis process, highlighting a strategy for producing pyrazolo-fused spirolactams. This pathway is significant for the development of novel ACC inhibitors (Huard et al., 2012).

  • Structural Characterization and Reactivity Studies : In another study, the structural properties and reactivity of the compound were examined. The compound's crystal packing and intramolecular interactions were described, providing insights into its chemical behavior (Karthikeyan et al., 2010).

Applications in Medicinal Chemistry and Drug Design

  • Fungicidal Activity : A study synthesized derivatives of the compound and tested their fungicidal activity. This research highlighted the potential of these derivatives in agricultural applications (Mao et al., 2013).

  • Intermediate for Anticancer Drugs : The compound served as an intermediate in the synthesis of small molecule anticancer drugs. The study provided a high-yield synthetic method and discussed its relevance in cancer therapeutics (Zhang et al., 2018).

  • Synthesis of Nociceptin Antagonists : It was used in the synthesis of nociceptin antagonists, showcasing its role in the development of novel pharmaceutical agents (Jona et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some organic compounds are flammable, and others can be harmful if ingested or inhaled . Without specific information on this compound, I can’t provide a detailed safety analysis.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique chemical reactivity, it could be used to develop new synthetic methods .

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(26(34)37-27(2,3)4)16-13-22(21)28-31(23)20-11-14-29(15-12-20)25(33)36-18-19-9-7-6-8-10-19/h6-10,20H,5,11-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQYPRFHOPSECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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